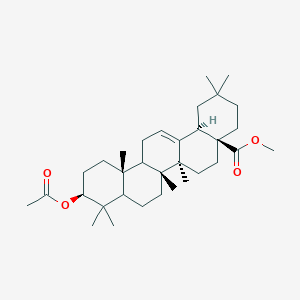![molecular formula C8H4Cl2OS B13041306 6,7-dichlorobenzo[b]thiophen-3(2H)-one CAS No. 64791-34-0](/img/structure/B13041306.png)
6,7-dichlorobenzo[b]thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichlorobenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo[b]thiophene ring and a ketone group at the 3rd position. Benzo[b]thiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichlorobenzo[b]thiophen-3(2H)-one typically involves the chlorination of benzo[b]thiophene derivatives followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichlorobenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzo[b]thiophenes
Wissenschaftliche Forschungsanwendungen
6,7-Dichlorobenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 6,7-dichlorobenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- 3,7-Dichlorobenzo[1,2-b;4,5-b’]dithiophene-2,6-dicarbonyl chloride
- Dithieno[3,2-b:2’,3’-d]thiophene (DTT) .
Uniqueness
6,7-Dichlorobenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64791-34-0 |
|---|---|
Molekularformel |
C8H4Cl2OS |
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
6,7-dichloro-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H4Cl2OS/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
InChI-Schlüssel |
IDXUWCRKMQEGMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)



![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)


